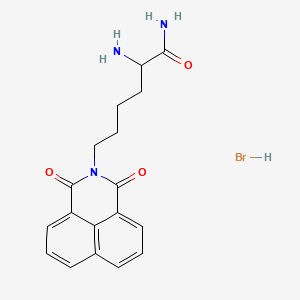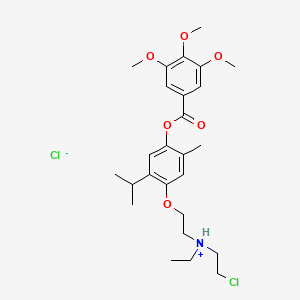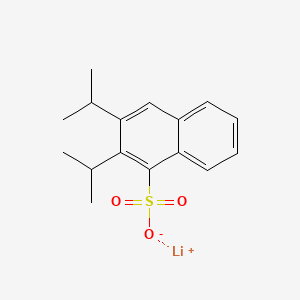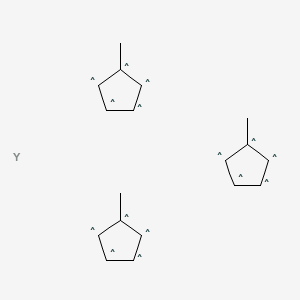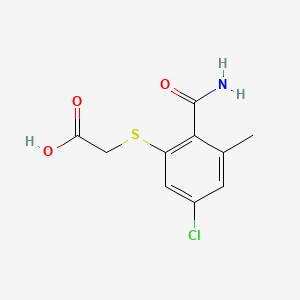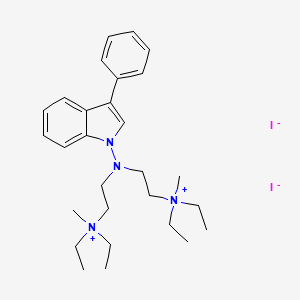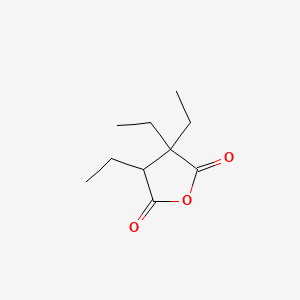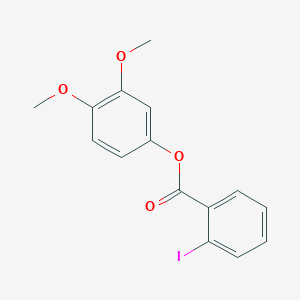
3,4-Dimethoxyphenyl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxyphenyl 2-iodobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methoxy groups attached to a phenyl ring and an iodine atom attached to a benzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-iodobenzoate typically involves the esterification of 3,4-dimethoxyphenol with 2-iodobenzoic acid. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient coupling reagents and catalysts can be applied to scale up the production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Uses reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenyl benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenyl 2-iodobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxyphenyl 2-iodobenzoate is primarily related to its ability to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups, used in neurotransmitter studies.
2-Iodosobenzoic Acid: A related compound used as an oxidizing agent and in organic synthesis.
Uniqueness
3,4-Dimethoxyphenyl 2-iodobenzoate is unique due to its combination of methoxy and iodine substituents, which provide distinct reactivity patterns and potential applications in various fields of research. Its ability to undergo diverse chemical transformations makes it a valuable compound for synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H13IO4 |
|---|---|
Molekulargewicht |
384.16 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C15H13IO4/c1-18-13-8-7-10(9-14(13)19-2)20-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |
InChI-Schlüssel |
LZMRWVKNBDPIGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


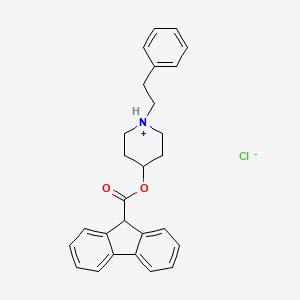

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
